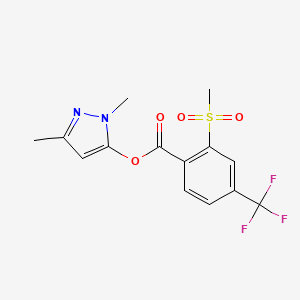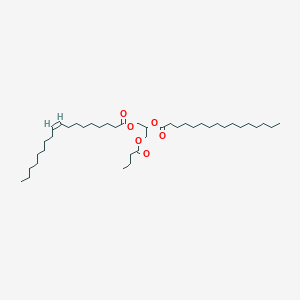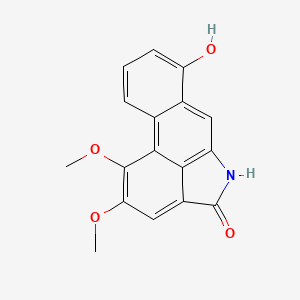
Velutinam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Velutinam is a naturally occurring compound belonging to the class of aristolactams. It is found in various plant species, particularly those in the Aristolochiaceae family. This compound has garnered significant interest due to its unique chemical structure and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of velutinam typically involves several stages of chemical reactions. One common method includes the use of starting materials such as phenolic compounds, which undergo cyclization and oxidation reactions to form the aristolactam structure. The reaction conditions often involve the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as the leaves and stems of Aristolochia species. Techniques like solvent extraction, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are commonly used to isolate and purify this compound from plant materials .
Analyse Des Réactions Chimiques
Types of Reactions: Velutinam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups on the aristolactam ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions include various aristolactam derivatives, which may possess different biological activities and properties.
Applications De Recherche Scientifique
Velutinam has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Industry: this compound is used in the development of natural products and pharmaceuticals due to its bioactive properties.
Mécanisme D'action
Velutinam is structurally similar to other aristolactams, such as aristolactam AII and piperolactam A . this compound is unique due to its specific chemical structure and the presence of distinct functional groups that confer unique biological activities. Compared to other aristolactams, this compound has shown promising results in various biological assays, highlighting its potential as a therapeutic agent.
Comparaison Avec Des Composés Similaires
- Aristolactam AII
- Piperolactam A
- Aristolactam BII
Propriétés
Formule moléculaire |
C17H13NO4 |
|---|---|
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
6-hydroxy-14,15-dimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one |
InChI |
InChI=1S/C17H13NO4/c1-21-13-7-10-14-11(18-17(10)20)6-9-8(4-3-5-12(9)19)15(14)16(13)22-2/h3-7,19H,1-2H3,(H,18,20) |
Clé InChI |
KUZNZVMKXPBYIB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C3C=CC=C(C3=CC4=C2C(=C1)C(=O)N4)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



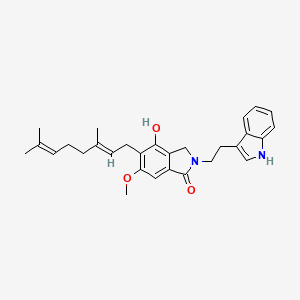
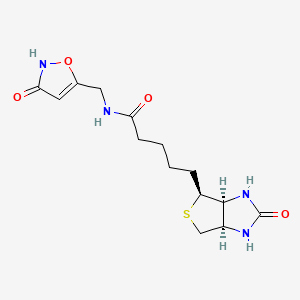
![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)

![2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13435674.png)

![methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate](/img/structure/B13435679.png)
![2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole](/img/structure/B13435680.png)
